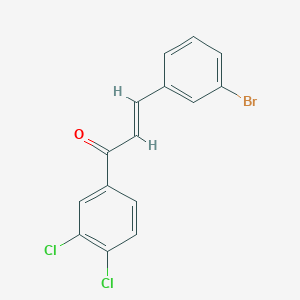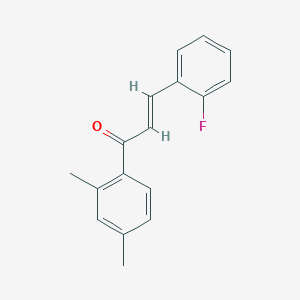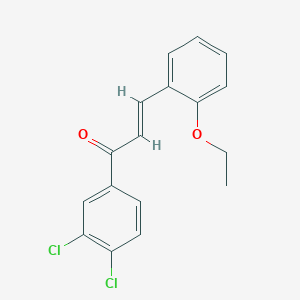
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, also known as DMPEP, is a synthetic compound that has been used in a variety of scientific research applications. It is an important compound in the field of organic chemistry due to its versatile reactivity and its ability to interact with other molecules. DMPEP has been studied for its ability to act as an enzyme inhibitor, a receptor agonist, and an antioxidant.
Scientific Research Applications
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been studied for its ability to act as an enzyme inhibitor, a receptor agonist, and an antioxidant. It has been used to study the effects of oxidative stress, and has been used in research to study the effects of inflammation. It has also been used to study the effects of cancer and other diseases.
Mechanism of Action
The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to act as an enzyme inhibitor by binding to and inhibiting the activity of certain enzymes. It is also believed to act as a receptor agonist, meaning it can activate certain receptors in the body. Additionally, it is believed to act as an antioxidant, meaning it can scavenge free radicals and reduce oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one are not fully understood. However, it has been studied for its ability to act as an enzyme inhibitor, a receptor agonist, and an antioxidant. It has also been studied for its ability to reduce inflammation and oxidative stress. Additionally, it has been studied for its potential to treat cancer and other diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one in lab experiments is its ability to bind to and inhibit certain enzymes. This makes it an ideal compound for studying the effects of enzymes on biological systems. Additionally, it is relatively easy to synthesize and is relatively stable. However, there are some limitations to using (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one in lab experiments. It is not completely water-soluble, and it can be difficult to purify. Additionally, it is not very stable at high temperatures.
Future Directions
There are a number of potential future directions for research involving (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. These include further research into its ability to act as an enzyme inhibitor, a receptor agonist, and an antioxidant. Additionally, further research could be done to study its potential to treat cancer and other diseases. Additionally, further research could be done to study the effects of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one on inflammation and oxidative stress. Finally, further research could be done to study the effects of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one on other biological systems.
Synthesis Methods
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is synthesized through a reaction between 2,4-dimethylphenol and 4-ethoxyphenylprop-2-en-1-one. This reaction is catalyzed by an acid catalyst and is typically done in a solvent such as ethanol or methanol. The reaction is typically done at a temperature of 100-150°C, and the product is then purified by distillation.
properties
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-4-21-17-9-6-16(7-10-17)8-12-19(20)18-11-5-14(2)13-15(18)3/h5-13H,4H2,1-3H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHVHCVHSLEKGL-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


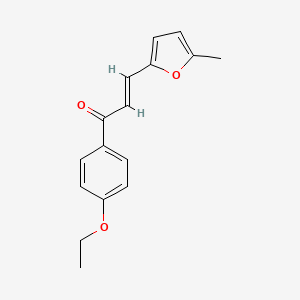

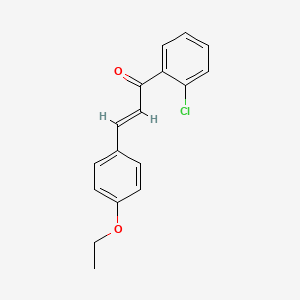


![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
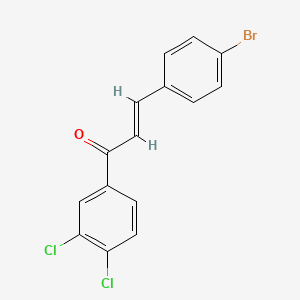

![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)
